molecular formula C26H21BrN2O5 B14924605 3-{(4E)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid

3-{(4E)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid

Cat. No.: B14924605
M. Wt: 521.4 g/mol
InChI Key: KDVBJJKWWUYDIZ-SRZZPIQSSA-N
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Description

3-{(4E)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a bromine atom, and a methoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(4E)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with an appropriate diketone under acidic or basic conditions.

    Introduction of the benzyloxy group: This step involves the reaction of the intermediate with benzyl bromide in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy group can be introduced using methanol and a suitable catalyst.

    Final coupling: The final step involves coupling the intermediate with benzoic acid under conditions that promote esterification or amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrazole ring.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used but can include various substituted derivatives.

Scientific Research Applications

3-{(4E)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-{(4E)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of their function, which in turn affects cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(4E)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid
  • 3-{(4E)-4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid

Uniqueness

The unique combination of functional groups in 3-{(4E)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H21BrN2O5

Molecular Weight

521.4 g/mol

IUPAC Name

3-[(4E)-4-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

InChI

InChI=1S/C26H21BrN2O5/c1-16-21(25(30)29(28-16)20-10-6-9-19(14-20)26(31)32)11-18-12-22(27)24(23(13-18)33-2)34-15-17-7-4-3-5-8-17/h3-14H,15H2,1-2H3,(H,31,32)/b21-11+

InChI Key

KDVBJJKWWUYDIZ-SRZZPIQSSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC)C4=CC=CC(=C4)C(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC)C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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